molecular formula C10H9N3OS B12969154 N-Hydroxy-4-phenylthiazole-2-carboximidamide

N-Hydroxy-4-phenylthiazole-2-carboximidamide

Cat. No.: B12969154
M. Wt: 219.27 g/mol
InChI Key: AISVIJYGHWLCGC-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenylthiazole-2-carboximidamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-phenylthiazole-2-carboximidamide typically involves the reaction of 4-phenylthiazole-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the N-hydroxy derivative. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-phenylthiazole-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The thiazole ring can undergo substitution reactions where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-Hydroxy-4-phenylthiazole-2-carboximidamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Chemistry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylthiazole-2-carboximidamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-phenylthiazole: This compound is similar in structure but lacks the N-hydroxy and carboximidamide groups.

    4-Phenylthiazole-2-carboximidamide: This compound is the precursor to N-Hydroxy-4-phenylthiazole-2-carboximidamide and lacks the N-hydroxy group.

Uniqueness

This compound is unique due to the presence of both the N-hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N'-hydroxy-4-phenyl-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C10H9N3OS/c11-9(13-14)10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6,14H,(H2,11,13)

InChI Key

AISVIJYGHWLCGC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NO)N

Origin of Product

United States

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